Cas no 2227804-79-5 ((2S)-2-(pentan-3-yl)oxirane)

(2S)-2-(pentan-3-yl)oxirane 化学的及び物理的性質
名前と識別子
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- (2S)-2-(pentan-3-yl)oxirane
- EN300-1805594
- 2227804-79-5
-
- インチ: 1S/C7H14O/c1-3-6(4-2)7-5-8-7/h6-7H,3-5H2,1-2H3/t7-/m1/s1
- InChIKey: AQOUWWUQSJUIOL-SSDOTTSWSA-N
- ほほえんだ: O1C[C@@H]1C(CC)CC
計算された属性
- せいみつぶんしりょう: 114.104465066g/mol
- どういたいしつりょう: 114.104465066g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 8
- 回転可能化学結合数: 3
- 複雑さ: 66.8
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 12.5Ų
- 疎水性パラメータ計算基準値(XlogP): 2
(2S)-2-(pentan-3-yl)oxirane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1805594-0.5g |
(2S)-2-(pentan-3-yl)oxirane |
2227804-79-5 | 0.5g |
$1482.0 | 2023-09-19 | ||
Enamine | EN300-1805594-0.1g |
(2S)-2-(pentan-3-yl)oxirane |
2227804-79-5 | 0.1g |
$1357.0 | 2023-09-19 | ||
Enamine | EN300-1805594-10.0g |
(2S)-2-(pentan-3-yl)oxirane |
2227804-79-5 | 10g |
$6635.0 | 2023-05-26 | ||
Enamine | EN300-1805594-5.0g |
(2S)-2-(pentan-3-yl)oxirane |
2227804-79-5 | 5g |
$4475.0 | 2023-05-26 | ||
Enamine | EN300-1805594-0.25g |
(2S)-2-(pentan-3-yl)oxirane |
2227804-79-5 | 0.25g |
$1420.0 | 2023-09-19 | ||
Enamine | EN300-1805594-5g |
(2S)-2-(pentan-3-yl)oxirane |
2227804-79-5 | 5g |
$4475.0 | 2023-09-19 | ||
Enamine | EN300-1805594-10g |
(2S)-2-(pentan-3-yl)oxirane |
2227804-79-5 | 10g |
$6635.0 | 2023-09-19 | ||
Enamine | EN300-1805594-2.5g |
(2S)-2-(pentan-3-yl)oxirane |
2227804-79-5 | 2.5g |
$3025.0 | 2023-09-19 | ||
Enamine | EN300-1805594-1.0g |
(2S)-2-(pentan-3-yl)oxirane |
2227804-79-5 | 1g |
$1543.0 | 2023-05-26 | ||
Enamine | EN300-1805594-0.05g |
(2S)-2-(pentan-3-yl)oxirane |
2227804-79-5 | 0.05g |
$1296.0 | 2023-09-19 |
(2S)-2-(pentan-3-yl)oxirane 関連文献
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Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
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Ken-ichi Inoue,Ryoji Kusaka,Shu-hei Urashima,Antonio Tsuneshige Phys. Chem. Chem. Phys., 2017,19, 10292-10300
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Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
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Blake J. Plowman,Lathe A. Jones,Suresh K. Bhargava Chem. Commun., 2015,51, 4331-4346
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
(2S)-2-(pentan-3-yl)oxiraneに関する追加情報
Introduction to (2S)-2-(pentan-3-yl)oxirane (CAS No. 2227804-79-5)
(2S)-2-(pentan-3-yl)oxirane, identified by the Chemical Abstracts Service Number (CAS No.) 2227804-79-5, is a significant compound in the field of organic chemistry and pharmaceutical research. This chiral epoxide, characterized by its pentan-3-yl substituent, has garnered considerable attention due to its versatile applications in synthetic chemistry and potential therapeutic uses.
The molecular structure of (2S)-2-(pentan-3-yl)oxirane consists of a cyclopropane ring with an oxygen atom, attached to a pentan-3-yl group and a secondary hydroxyl group. The presence of the stereocenter at the 2-position makes it a valuable intermediate for the synthesis of enantiomerically pure compounds, which are crucial in drug development. The compound's stability and reactivity under various conditions have made it a subject of extensive study in both academic and industrial research.
In recent years, advancements in synthetic methodologies have enabled more efficient and scalable production of (2S)-2-(pentan-3-yl)oxirane. Researchers have explored novel catalytic systems that enhance the yield and selectivity of epoxide formation, making it more accessible for large-scale applications. These developments have not only improved the synthesis of the compound but also opened new avenues for its use in complex molecule construction.
The pharmaceutical industry has shown particular interest in (2S)-2-(pentan-3-yl)oxirane due to its potential as a building block for active pharmaceutical ingredients (APIs). Epoxides are known for their ability to undergo ring-opening reactions, which can be harnessed to introduce various functional groups into molecules. This property makes (2S)-2-(pentan-3-yl)oxirane an excellent candidate for constructing biologically active compounds with specific stereochemical requirements.
Recent studies have highlighted the role of chiral epoxides like (2S)-2-(pentan-3-yl)oxirane in the development of novel therapeutic agents. For instance, researchers have investigated its use in the synthesis of protease inhibitors, which are essential for treating diseases such as HIV and cancer. The ability to introduce precise stereochemistry into these inhibitors can significantly enhance their efficacy and reduce side effects. The pentan-3-yl group provides a flexible scaffold that can be modified to target specific biological pathways.
The chemical properties of (2S)-2-(pentan-3-yl)oxirane also make it useful in materials science applications. Epoxides are known for their adhesive properties and ability to form cross-linked polymers. By incorporating this compound into polymer matrices, researchers can create materials with enhanced mechanical strength and chemical resistance. These properties are particularly valuable in industrial applications where durability and performance are critical.
In conclusion, (2S)-2-(pentan-3-yl)oxirane (CAS No. 2227804-79-5) is a multifaceted compound with significant potential in pharmaceuticals, synthetic chemistry, and materials science. Its unique structural features and reactivity make it a valuable tool for researchers seeking to develop new drugs, advanced materials, and innovative chemical processes. As research continues to uncover new applications for this compound, its importance in scientific and industrial contexts is likely to grow even further.
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